4,4-Dimethyl-2-oxopentanoic acid ethyl ester

Biocatalysis Enantioselective reduction Carbonyl reductase

4,4-Dimethyl-2-oxopentanoic acid ethyl ester (CAS 929879-70-9), systematically named ethyl 4,4-dimethyl-2-oxopentanoate, is an α-keto ester with molecular formula C9H16O3 and molecular weight 172.22 g/mol. The compound features a ketone carbonyl directly adjacent to the ethyl ester (the 2-oxo position), distinguishing it fundamentally from isomeric β-keto esters such as ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7).

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 929879-70-9
Cat. No. B2367226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-oxopentanoic acid ethyl ester
CAS929879-70-9
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(C)(C)C
InChIInChI=1S/C9H16O3/c1-5-12-8(11)7(10)6-9(2,3)4/h5-6H2,1-4H3
InChIKeyXEQCXXLHYGYKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester (CAS 929879-70-9): Structural Identity and Compound Class for Procurement Screening


4,4-Dimethyl-2-oxopentanoic acid ethyl ester (CAS 929879-70-9), systematically named ethyl 4,4-dimethyl-2-oxopentanoate, is an α-keto ester with molecular formula C9H16O3 and molecular weight 172.22 g/mol . The compound features a ketone carbonyl directly adjacent to the ethyl ester (the 2-oxo position), distinguishing it fundamentally from isomeric β-keto esters such as ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7). The gem-dimethyl substitution at C4 introduces significant steric bulk at the neopentyl position, a structural feature known to modulate both chemical reactivity and enzyme recognition through the Thorpe–Ingold effect [1]. Commercially available at purities of 95%+ to 98%, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and biocatalysis research .

Why 4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester Cannot Be Swapped for Generic α-Keto or β-Keto Ester Analogs


Substituting 4,4-dimethyl-2-oxopentanoic acid ethyl ester with a generic α-keto ester such as ethyl pyruvate or ethyl 2-oxopentanoate, or with its β-keto ester isomer ethyl 4,4-dimethyl-3-oxopentanoate, introduces consequential changes in reactivity, enzyme recognition, and physicochemical properties. The 2-oxo (α-keto) carbonyl position creates an electrophilic environment fundamentally distinct from 3-oxo (β-keto) esters, altering both the reduction potential and the substrate specificity of carbonyl reductases [1]. Furthermore, the gem-dimethyl substitution at C4 imparts steric shielding that suppresses enolization side reactions, enhances conformational bias via the Thorpe–Ingold effect, and modulates lipophilicity (calculated LogP of ~1.55 for the target compound versus ~0.2 for ethyl pyruvate) [2]. These differences mean that potency, selectivity, and metabolic stability data obtained with simpler analogs cannot be reliably extrapolated to the 4,4-dimethyl-2-oxo scaffold. The quantitative evidence below details these specific points of differentiation.

Quantitative Differentiation Evidence: 4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester Versus Closest Analogs


Carbonyl Position Specificity: α-Keto Ester vs. β-Keto Ester Substrate Discrimination by Carbonyl Reductase SSCR

The carbonyl reductase from Sporobolomyces salmonicolor (SSCR) exhibits distinct substrate preferences between α-keto esters and β-keto esters. Among a broad panel of ketone substrates tested, SSCR shows highest catalytic activity for the reduction of α-keto esters [1]. While ethyl 4,4-dimethyl-3-oxopentanoate (the β-keto ester isomer, CAS 17094-34-7) is reduced by SSCR with excellent optical purity, the α-keto ester class—to which ethyl 4,4-dimethyl-2-oxopentanoate belongs—elicits the highest activity from this enzyme [1]. For aliphatic α-keto esters, SSCR produces (R)-enantiomer alcohol products, whereas aromatic α-keto esters yield (S)-enantiomers, demonstrating that the α-keto ester pharmacophore engages a distinct binding mode with predictable stereochemical outcomes [1].

Biocatalysis Enantioselective reduction Carbonyl reductase

Gem-Dimethyl Steric Shielding: Prevention of Enolization Side Reactions Versus Non-gem-Dimethyl α-Keto Esters

The 4,4-dimethyl substitution on the target compound eliminates α-hydrogens on the neopentyl side of the ketone carbonyl, rendering enolization at the C3 position structurally impossible [1]. In contrast, ethyl 2-oxopentanoate (CAS 50461-74-0), which bears a linear propyl group at C4 with two α-hydrogens, can undergo base-catalyzed enolization at this position, leading to competing side reactions during nucleophilic additions, condensations, and enzyme-catalyzed transformations [2]. This structural distinction is reinforced by the Thorpe–Ingold effect: gem-dimethyl substitution increases the population of reactive conformers and can accelerate cyclization rates by factors of 10² to 10⁵ compared to non-gem-dimethyl analogs in appropriate contexts [3].

Synthetic chemistry Enolate chemistry Reaction selectivity

Lipophilicity Modulation: Target Compound LogP Versus Ethyl Pyruvate

The 4,4-dimethyl substitution substantially increases lipophilicity compared to the simplest α-keto ester, ethyl pyruvate. The target compound has a calculated LogP of 1.5548 and a topological polar surface area (TPSA) of 43.37 Ų . By comparison, ethyl pyruvate (CAS 617-35-6) has a calculated LogP of approximately 0.2 with the same TPSA of 43.37 Ų [1]. This ~1.35 log unit increase in lipophilicity corresponds to an approximately 22-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic clearance, and plasma protein binding in biological systems [2].

Physicochemical properties Lipophilicity Drug-likeness

Enzyme Substrate Specificity: Branched-Chain Amino Acid Aminotransferase Recognition of 4,4-Dimethyl-2-oxopentanoate Versus Natural Substrate 4-Methyl-2-oxopentanoate

The BRENDA enzyme database documents that 4,4-dimethyl-2-oxopentanoate serves as a substrate for branched-chain-amino-acid transaminase (BCAT, EC 2.6.1.42), catalyzing the reaction: 4,4-dimethyl-2-oxopentanoate + L-glutamate → L-neopentylglycine + 2-oxoglutarate at pH 8.0, 37 °C in Escherichia coli [1]. This is significant because the natural substrate for BCAT is 4-methyl-2-oxopentanoate (the α-keto acid of leucine), which has a single methyl branch at C4. The enzyme's acceptance of the bulkier gem-dimethyl substrate demonstrates that the 4,4-dimethyl-2-oxo scaffold retains recognition by this metabolically important enzyme family while producing the non-proteinogenic amino acid L-neopentylglycine—a valuable chiral building block [2]. Notably, substrate inhibition is observed for 4,4-dimethyl-2-oxovalerate at concentrations below 10 mM, indicating that the gem-dimethyl substrate engages the active site with altered kinetic behavior compared to the natural substrate [1].

Enzyme kinetics Branched-chain amino acid metabolism Biocatalysis

Decarboxylase Substrate Profile: 4,4-Dimethyl-2-oxopentanoate Versus Pyruvate in Benzoylformate Decarboxylase Engineering

In a protein engineering study exchanging substrate specificities between pyruvate decarboxylase (PDC) from Zymomonas mobilis and benzoylformate decarboxylase (BFD) from Pseudomonas putida, 4,4-dimethyl-2-oxopentanoate (3-tert-butylpyruvate) was employed as a sterically demanding test substrate to probe the active site geometry of engineered decarboxylase variants [1]. The study demonstrated that while wild-type PDC accepts pyruvate (Km in the sub-millimolar range) but shows negligible activity toward 4,4-dimethyl-2-oxopentanoate, engineered BFD variants exhibit altered substrate preference toward the bulkier α-keto acid [1]. This differential acceptance serves as a functional probe: the 4,4-dimethyl substitution provides a steric gate that discriminates between enzyme active sites with narrow versus accommodating substrate binding pockets.

Enzyme engineering Decarboxylase C–C bond formation

High-Value Application Scenarios for 4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester Based on Verified Differentiation Evidence


Biocatalytic Synthesis of L-Neopentylglycine via Branched-Chain Aminotransferase

The documented acceptance of 4,4-dimethyl-2-oxopentanoate by branched-chain-amino-acid transaminase (EC 2.6.1.42) at pH 8.0, 37 °C enables the biocatalytic production of L-neopentylglycine, a sterically encumbered non-proteinogenic amino acid [1]. The ethyl ester prodrug form can be hydrolyzed in situ to generate the active carboxylate substrate. Compared to chemical asymmetric synthesis of neopentylglycine, this enzymatic route offers stereospecificity and mild reaction conditions. The substrate inhibition observed below 10 mM should inform fed-batch reactor design for process scale-up [1].

Enantioselective α-Hydroxy Ester Synthesis via Carbonyl Reductase SSCR

The α-keto ester scaffold of ethyl 4,4-dimethyl-2-oxopentanoate elicits the highest catalytic activity class for carbonyl reductase SSCR among all tested ketone substrate classes [1]. Reduction yields the corresponding (R)-configured α-hydroxy ester based on the established stereochemical outcome for aliphatic α-keto esters with this enzyme [1]. The gem-dimethyl substitution prevents enolization side reactions that could otherwise compromise enantiomeric excess during the reduction , making this compound a superior substrate choice for producing chiral α-hydroxy ester building blocks.

Active Site Steric Probe for Decarboxylase and Aminotransferase Engineering

The 4,4-dimethyl substitution creates a sterically demanding substrate that serves as a functional gatekeeper for enzyme active site engineering studies. As demonstrated with pyruvate decarboxylase/benzoylformate decarboxylase chimera engineering, the differential acceptance of 4,4-dimethyl-2-oxopentanoate versus pyruvate enables rational mapping of active site steric constraints [1]. This application is directly relevant for laboratories engineering transaminases, decarboxylases, or oxidoreductases with tailored substrate scope for industrial biocatalysis.

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity While Preserving α-Keto Ester Pharmacophore

With a calculated LogP of 1.5548—approximately 1.35 log units higher than ethyl pyruvate (LogP ~0.2)—the target compound provides a more lipophilic α-keto ester scaffold for structure-activity relationship (SAR) exploration [1]. The ~22-fold increase in octanol-water partitioning enhances membrane permeability while retaining the electrophilic α-keto ester warhead [2]. This is particularly relevant for programs targeting intracellular enzymes (e.g., CETP, mPGES-1) where the α-keto ester class has shown inhibitory activity, as the increased lipophilicity may improve cell-based assay performance and oral bioavailability relative to ethyl pyruvate-based leads.

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